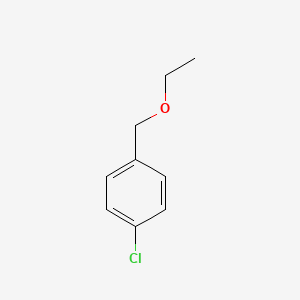

1-Chloro-4-(ethoxymethyl)benzene

Description

Its IR spectrum (10% CCl4 or CS2 solution) shows characteristic absorption bands, including spectral contamination near 1550 cm⁻¹ due to CCl4 solvent . The compound serves as a precursor in organic synthesis, particularly for pharmaceuticals, as evidenced by its glycosylated derivatives in crystalline forms used for medicinal applications .

Properties

CAS No. |

33598-76-4 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-chloro-4-(ethoxymethyl)benzene |

InChI |

InChI=1S/C9H11ClO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 |

InChI Key |

ZZYBRVLJUZWKFG-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCOCC1=CC=C(C=C1)Cl |

Other CAS No. |

33598-76-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitro-Substituted Derivatives

- 1-Chloro-4-((4-nitrophenoxy)methyl)benzene: Synthesized from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, whereas Fe/HCl and SnCl2 result in lower yields and purity .

- 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (3k): Prepared via Mitsunobu-like esterification, confirmed by HRMS ([M]+: 291.03055). This nitro-substituted derivative exhibits higher reactivity in reduction reactions compared to the ethoxymethyl analog .

Key Differences :

Halogenated Alkyl/Aryl Derivatives

- 1-Chloro-4-(2-chloroethyl)benzene : Synthesized via SOCl2 reaction, yielding a yellow oil (quantitative yield). ¹H NMR (CDCl₃) shows δ 2.99 (t, 2H) and 3.65 (t, 2H), indicative of a -CH2CH2Cl substituent .

- 1-Chloro-4-(trichloromethyl)benzene : Studied via NQR, showing resonance frequencies (34.8293–39.2801 MHz) and reduced r_j values at 77 K, reflecting electronic effects of the trichloromethyl group .

Key Differences :

Fluorinated Analogs

- 1-Chloro-4-(2-fluoropropyl)benzene (F2) : Characterized by ¹³C and ¹⁹F NMR, with fluorine introducing electronegativity and altering reactivity .

- 1-Chloro-4-(difluoromethyl)-2-fluorobenzene : Computed properties include XLogP3 = 3.3, molecular weight 180.55 g/mol, and high lipophilicity due to dual fluorine substitution .

- 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene : Features a tetrafluoroethoxy group (-OCH2CF2), enhancing steric bulk and electronic withdrawal compared to ethoxymethyl .

Key Differences :

Sulfur-Containing Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.